PHT-7.3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PHT-7.3 es un inhibidor selectivo del dominio de homología de pleckstrina del potenciador de conexión del supresor de cinasa de Ras 1 (Cnk1). Este compuesto es particularmente significativo en la investigación del cáncer debido a su capacidad para inhibir el crecimiento de células y tumores KRAS mutantes, mientras que tiene efectos mínimos en las células KRAS de tipo salvaje .

Aplicaciones Científicas De Investigación

PHT-7.3 tiene aplicaciones significativas en la investigación del cáncer. Se ha demostrado que reduce los tumores impulsados por KRAS en ratones al dirigirse al andamiaje celular al que se une el KRAS mutado . Este compuesto es particularmente útil para estudiar las vías de señalización de Ras y desarrollar estrategias terapéuticas para los cánceres impulsados por KRAS, que son comunes y mortales . Además, la inhibición selectiva de KRAS mutante por this compound lo convierte en una herramienta valiosa para comprender los mecanismos moleculares de la proliferación, supervivencia y migración de las células cancerosas .

Mecanismo De Acción

PHT-7.3 ejerce sus efectos uniéndose selectivamente al dominio de homología de pleckstrina de Cnk1. Esta unión evita la colocalización de la membrana plasmática de KRAS mutante, inhibiendo así su activación . La inhibición de Cnk1 bloquea el crecimiento y la señalización de las células KRAS mutantes, reduciendo la eficiencia de la señalización de Ras y el crecimiento tumoral . Esta inhibición selectiva hace que this compound sea un objetivo terapéutico atractivo para pacientes con cáncer impulsado por KRAS mutante .

Análisis Bioquímico

Biochemical Properties

PHT-7.3 plays a crucial role in biochemical reactions, particularly in the context of cancer biology . It interacts with the PH domain of Cnk1, preventing plasma membrane colocalization with mutant KRas . This interaction inhibits mutant KRas, but not wild-type KRas, cancer cell and tumor growth and signaling .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting the growth and signaling of mutant KRas cancer cells . This includes an impact on cell signaling pathways, specifically the Ras/Raf/Mek/Erk signaling cascade .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding selectively to the PH domain of Cnk1 . This prevents plasma membrane colocalization with mutant KRas, thereby inhibiting its activation . This selective inhibition blocks the growth and Raf/Mek/Erk, Rho, and RalA/B signaling in mutant KRas lung and colon cancer cells .

Temporal Effects in Laboratory Settings

Over time, this compound has demonstrated desirable qualities in laboratory settings, including good in vivo pharmacokinetic properties . It exhibits cytostatic antitumor activity when dosed daily at 200 mg/kg intraperitoneally for up to 20 days .

Métodos De Preparación

La síntesis de PHT-7.3 involucra modelado molecular y modificaciones estructurales para lograr una unión selectiva al dominio de homología de pleckstrina de Cnk1 . Las rutas sintéticas exactas y los métodos de producción industrial son propietarios y no se divulgan públicamente. Se sabe que this compound está disponible en varias formas, incluyendo sólida y de solución, para fines de investigación .

Análisis De Reacciones Químicas

PHT-7.3 experimenta reacciones de inhibición selectiva con el dominio de homología de pleckstrina de Cnk1. No se somete a reacciones químicas típicas como oxidación, reducción o sustitución. En cambio, su interacción principal es la unión al dominio de homología de pleckstrina, lo que impide la colocalización de la membrana plasmática con KRAS mutante . Esta unión selectiva inhibe el crecimiento y la señalización de células y tumores cancerosos KRAS mutantes .

Comparación Con Compuestos Similares

PHT-7.3 es único en su inhibición selectiva del dominio de homología de pleckstrina de Cnk1, lo que lo distingue de otros compuestos que se dirigen a la vía de señalización de Ras . Compuestos similares incluyen otros inhibidores de la vía de señalización de Ras, como GSK973, un inhibidor altamente selectivo de BET BD2, y AUTAC4, una quimera dirigida a la autofagia dirigida a la mitocondria . La especificidad de this compound para el dominio de homología de pleckstrina de Cnk1 y su inhibición selectiva de KRAS mutante lo convierten en un compuesto único y valioso en la investigación del cáncer .

Propiedades

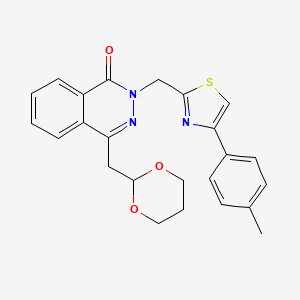

IUPAC Name |

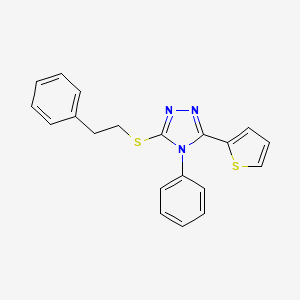

4-(1,3-dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S/c1-16-7-9-17(10-8-16)21-15-31-22(25-21)14-27-24(28)19-6-3-2-5-18(19)20(26-27)13-23-29-11-4-12-30-23/h2-3,5-10,15,23H,4,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPMVLVIYVAFSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)CN3C(=O)C4=CC=CC=C4C(=N3)CC5OCCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of PHT-7.3 in inhibiting mutant KRAS-driven cancer cell growth?

A1: this compound selectively targets the pleckstrin homology (PH) domain of Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1). [, ] CNK1 normally interacts with mutant KRAS at the plasma membrane, enhancing its signaling through the Raf/MEK/ERK, Rho, and RalA/B pathways, ultimately driving cell proliferation, survival, and migration. [, ] By binding to the PH domain, this compound disrupts the co-localization of CNK1 with mutant KRAS at the plasma membrane, effectively inhibiting downstream signaling and leading to cell cycle arrest and reduced tumor growth. [, ] This mechanism is particularly relevant for cancers driven by mutant KRAS, a common oncogenic driver lacking effective targeted therapies. [, ]

Q2: What is the evidence that this compound's effect is mediated through the inhibition of CNK1's PH domain?

A2: Several lines of evidence support the conclusion that this compound exerts its effects through binding to the PH domain of CNK1:

- Direct Binding: Research demonstrated that this compound directly and selectively binds to the PH domain of CNK1. []

- Co-localization Disruption: Treatment with this compound was shown to disrupt the co-localization of CNK1 and mutant KRAS at the plasma membrane, a process dependent on the PH domain's interaction with membrane lipids. []

- Functional Effects Mimic CNK1 Depletion: The observed inhibition of downstream KRAS signaling, reduced cell growth, and increased cell cycle arrest upon this compound treatment are consistent with the effects observed when CNK1 is genetically depleted. []

Q3: What preclinical data are available to support the potential of this compound as an anti-cancer agent?

A3: Preclinical studies demonstrated that this compound:

- Inhibits Cell Growth: this compound selectively inhibited the growth of mutant KRAS harboring non-small cell lung cancer (NSCLC) and colon cancer cells in vitro, while having minimal effects on cells with wild-type KRAS. [, ]

- Reduces Tumor Growth: In vivo studies using xenograft models of mutant KRAS NSCLC demonstrated significant tumor growth inhibition upon treatment with this compound, with no effect observed in wild-type KRAS models. []

- Synergistic Effects: this compound showed enhanced anti-tumor activity when combined with other targeted therapies like erlotinib and trametinib in preclinical models. []

Q4: What are the future directions for research on this compound?

A4: Further investigations are warranted to:

- Delaney, R. et al. Selective inhibition of mutant KRAS cell and tumor growth by this compound, an inhibitor of the KRas signaling nanocluster protein Cnk1 [abstract]. In: Proceedings of the American Association for Cancer Research Annual Meeting 2017; 2017 Apr 1-5; Washington, DC. Philadelphia (PA): AACR; Cancer Res 2017;77(13 Suppl):Abstract nr 3015. doi:10.1158/1538-7445.AM2017-3015

- Indarte, M. et al. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors. Mol Cancer Ther. 2019 May;18(5):900-910. doi: 10.1158/1535-7163.MCT-18-0650.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2579502.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2579505.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2579507.png)

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-methyl-6-nitrophenyl)amino)formamide](/img/structure/B2579510.png)

![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2579512.png)

![(2-ethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2579515.png)

![2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2579517.png)

![3-Chloro-2-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2579518.png)

![[1-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B2579521.png)

![2,4-diethyl 5-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2579523.png)